m-Anisaldehyde

Beschreibung

3-Methoxybenzaldehyde has been reported in Syzygium aromaticum with data available.

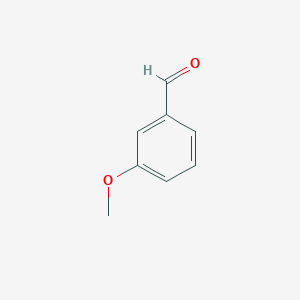

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPDAIZRQDCGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044447 | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

143.00 °C. @ 50.00 mm Hg | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

591-31-1 | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZAO7S0IVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Carbon Skeleton: A Technical Guide to m-Anisaldehyde ¹³C NMR Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of m-Anisaldehyde (3-methoxybenzaldehyde). Designed for professionals in research and drug development, this document details the spectral data, experimental protocols, and structural correlations essential for the accurate identification and characterization of this key aromatic aldehyde.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound provides distinct signals for each of the eight carbon atoms in its structure. The chemical shifts (δ) are influenced by the electronic environment of each carbon, with the electronegative oxygen atoms of the aldehyde and methoxy (B1213986) groups exerting significant deshielding effects. The quantitative spectral data in different deuterated solvents are summarized below.

| Carbon Atom | Chemical Shift (δ) in DMSO-d6 (ppm)[1] | Chemical Shift (δ) in CDCl₃ (ppm) |

| C=O | 189.0 | 192.2 |

| C3 | 161.5 | 160.1 |

| C1 | 136.4 | 137.8 |

| C5 | 127.7 | 129.8 |

| C6 | 124.1 | 123.5 |

| C4 | 120.5 | 121.5 |

| C2 | 112.6 | 112.2 |

| -OCH₃ | 55.8 | 55.4 |

Note: The chemical shifts in CDCl₃ are interpreted from spectral data and may have slight variations.

Experimental Protocols

The acquisition of high-quality ¹³C NMR spectra is fundamental to accurate structural elucidation. The following provides a detailed methodology for the analysis of this compound.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a suitable deuterated solvent. Common choices for aromatic aldehydes include Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts of the carbon atoms.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of this compound in approximately 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Parameters

The following are typical parameters for acquiring a proton-decoupled ¹³C NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or a similar pulse sequence).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for quantitative analysis, especially for quaternary carbons which have longer relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range for this compound.

-

Temperature: The experiment is typically conducted at room temperature (298 K).

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Peak Picking: The chemical shifts of all observed peaks are identified and recorded.

Structural Assignment and Visualization

The chemical structure of this compound with the corresponding carbon atom numbering is crucial for interpreting the ¹³C NMR data.

Caption: Chemical structure of this compound with IUPAC numbering for carbon atoms.

Workflow for ¹³C NMR Spectral Analysis

The logical flow from sample preparation to final data interpretation is a systematic process that ensures reliable and reproducible results.

Caption: A flowchart illustrating the key stages of ¹³C NMR spectral analysis.

References

IR spectrum analysis of 3-methoxybenzaldehyde

An In-depth Technical Guide to the Infrared Spectrum Analysis of 3-Methoxybenzaldehyde

Introduction

3-Methoxybenzaldehyde (also known as m-anisaldehyde) is an aromatic organic compound with the chemical formula C₈H₈O₂. It consists of a benzene (B151609) ring substituted with an aldehyde group and a methoxy (B1213986) group at positions 1 and 3, respectively. As a key intermediate in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals, its structural confirmation and purity assessment are of paramount importance. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the functional groups present in a molecule, making it an indispensable tool for the characterization of 3-methoxybenzaldehyde.

This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development. It covers the experimental protocol for acquiring the spectrum, a detailed interpretation of the principal absorption bands, and a logical workflow for the analysis.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The acquisition of a high-quality IR spectrum for a liquid sample such as 3-methoxybenzaldehyde is a routine procedure. The following protocol outlines the "neat" liquid film method, which is suitable for pure liquid compounds.

2.1 Materials and Instrumentation

-

Sample: Pure 3-methoxybenzaldehyde (liquid at room temperature).

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Holder: Demountable cell with salt plates (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr)). Alkali halide plates are commonly used for their transparency to infrared radiation, but they are susceptible to moisture.[1]

-

Cleaning Solvent: Anhydrous solvent such as acetone (B3395972) or isopropanol (B130326) for cleaning the salt plates.[2][3]

-

Pipette: Pasteur pipette or micropipette.

2.2 Procedure

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and clean them with a small amount of anhydrous solvent. Handle the plates by their edges to avoid transferring moisture and oils from fingerprints.[3]

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done by placing the empty, clean salt plates in the spectrometer's sample holder and running a scan. This background scan measures the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts, and will be automatically subtracted from the sample spectrum.

-

Sample Preparation: Place one or two drops of the 3-methoxybenzaldehyde liquid onto the face of one salt plate using a pipette.[3] Place the second salt plate on top, gently spreading the liquid to form a thin, uniform film between the plates. Ensure no air bubbles are trapped in the liquid film.[2]

-

Sample Spectrum Acquisition: Mount the "sandwich" plate assembly into the sample holder inside the instrument's sample compartment.[3][4] Initiate the sample scan. The instrument will collect the interferogram, perform a Fourier transform, and ratio the sample data against the previously collected background spectrum to produce the final transmittance or absorbance spectrum.

-

Post-Measurement Cleaning: After the analysis, disassemble the plates, clean them thoroughly with an appropriate anhydrous solvent, and return them to a desiccator for storage to prevent damage from atmospheric moisture.[2][3]

Spectral Data and Interpretation

The IR spectrum of 3-methoxybenzaldehyde exhibits a series of absorption bands that correspond to the specific vibrational modes of its functional groups. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter containing complex vibrations unique to the molecule's overall structure.[5]

3.1 Summary of Key Absorption Bands

The following table summarizes the prominent vibrational frequencies observed in the IR spectrum of 3-methoxybenzaldehyde, along with their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3080 - 3000 | Weak-Medium | Aromatic C-H Stretching |

| 2980 - 2940 | Weak | Asymmetric/Symmetric C-H Stretching (in -OCH₃ group) |

| ~2840 | Medium | C-H Stretching (in -OCH₃ group) |

| ~2820, ~2720 | Weak-Medium | Aldehyde C-H Stretching (Fermi resonance doublet) |

| ~1700 | Strong | Carbonyl (C=O) Stretching of the aldehyde group |

| ~1585, ~1475 | Strong | C=C Stretching in the aromatic ring |

| ~1450 | Medium | Asymmetric C-H Bending (in -OCH₃ group) |

| ~1260 | Strong | Asymmetric C-O-C Stretching (Aryl-Alkyl Ether) |

| ~1160 | Medium | In-plane C-H Bending (Aromatic) |

| ~1040 | Medium | Symmetric C-O-C Stretching (Aryl-Alkyl Ether) |

| 880 - 770 | Strong | Out-of-plane C-H Bending (Aromatic, meta-disubstitution) |

Note: The exact peak positions can vary slightly based on the sample phase and instrument resolution. Data is compiled from the NIST WebBook and general spectroscopic principles.[5][6]

3.2 Detailed Interpretation

-

Aldehyde Group (–CHO): The most characteristic absorption is the intense, sharp peak around 1700 cm⁻¹ , which is attributed to the C=O stretching vibration.[5] The presence of the aldehyde is further confirmed by a pair of weak to medium bands at approximately 2820 cm⁻¹ and 2720 cm⁻¹ . These bands arise from the C-H stretching of the aldehyde proton and are a result of Fermi resonance with an overtone of the C-H bending vibration.

-

Methoxy Group (–OCH₃): The methoxy group is identified by several bands. The C-H stretching vibrations of the methyl group appear in the 2980-2840 cm⁻¹ region. More significantly, the ether linkage (Aryl-O-CH₃) gives rise to two prominent C-O stretching bands. A strong, asymmetric stretching band is observed around 1260 cm⁻¹ , and a medium intensity symmetric stretching band appears near 1040 cm⁻¹ .

-

Aromatic Ring (Benzene): The presence of the benzene ring is indicated by several features. Weak C-H stretching vibrations are typically seen above 3000 cm⁻¹ (3080-3000 cm⁻¹ ).[5] Sharp, medium-to-strong intensity peaks due to C=C bond stretching within the aromatic ring are found around 1585 cm⁻¹ and 1475 cm⁻¹ .[7]

-

Substitution Pattern: The substitution pattern on the benzene ring can be inferred from the strong out-of-plane C-H bending bands in the fingerprint region. For a meta-disubstituted ring (1,3-substitution) as in 3-methoxybenzaldehyde, characteristic strong absorption bands are expected in the 880-770 cm⁻¹ range.

Workflow for IR Spectrum Analysis

The logical flow of analyzing a compound like 3-methoxybenzaldehyde using IR spectroscopy involves several sequential steps, from sample handling to final interpretation. The following diagram illustrates this workflow.

Caption: Logical workflow for the IR analysis of 3-methoxybenzaldehyde.

Conclusion

The infrared spectrum of 3-methoxybenzaldehyde provides a definitive fingerprint of its molecular structure. The key characteristic absorption bands—the strong carbonyl stretch at ~1700 cm⁻¹, the aldehyde C-H Fermi resonance doublet (~2820/2720 cm⁻¹), the strong asymmetric C-O ether stretch at ~1260 cm⁻¹, and the aromatic C=C and C-H vibrations—collectively confirm the presence of the aldehyde, methoxy, and meta-substituted benzene ring components. By following a systematic experimental and analytical workflow, FTIR spectroscopy serves as a rapid, reliable, and essential technique for the structural verification and quality control of 3-methoxybenzaldehyde in research and industrial settings.

References

- 1. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. youtube.com [youtube.com]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzaldehyde, 3-methoxy- [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Mass Spectrometry Fragmentation of m-Anisaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of m-Anisaldehyde (3-methoxybenzaldehyde). The document outlines the primary fragmentation pathways, presents quantitative data in a structured format, details a typical experimental protocol for data acquisition, and includes a visual representation of the fragmentation cascade.

Core Concepts in the Mass Spectrometry of this compound

This compound (C8H8O2, molecular weight: 136.15 g/mol ) is an aromatic aldehyde with a methoxy (B1213986) substituent.[1][2] Upon electron ionization, the molecule undergoes characteristic fragmentation, providing a unique mass spectrum that can be used for its identification and structural elucidation. The fragmentation is primarily governed by the stability of the resulting ions, with cleavage adjacent to the carbonyl group and rearrangements involving the aromatic ring and methoxy group being prominent features.

The electron ionization process begins with the bombardment of the this compound molecule with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+).[3] This molecular ion is a radical cation and is often unstable, undergoing subsequent fragmentation to produce a series of daughter ions. The most common fragmentation patterns observed for aldehydes include alpha-cleavage (loss of a hydrogen radical or the entire formyl group) and cleavage of bonds adjacent to the carbonyl group.[4][5]

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Neutral Loss |

| 136 | 95 | [C8H8O2]•+ (Molecular Ion) | - |

| 135 | 100 | [C8H7O2]+ | H• |

| 107 | 25 | [C7H7O]+ | CHO• |

| 92 | 15 | [C6H4O]•+ | CO from m/z 107, then H• |

| 77 | 30 | [C6H5]+ | CO from m/z 105 (rearrangement) |

| 64 | 12 | [C5H4]•+ | CHO• from m/z 92 |

| 51 | 15 | [C4H3]+ | C2H2 from m/z 77 |

Proposed Fragmentation Pathway

The fragmentation of this compound begins with the formation of the molecular ion at m/z 136. The most abundant fragment, the base peak, is observed at m/z 135, resulting from the loss of a hydrogen radical from the aldehyde group (alpha-cleavage).[5] Another significant fragmentation pathway involves the loss of the formyl radical (•CHO), leading to the ion at m/z 107. Subsequent losses of carbon monoxide (CO) and other small neutral molecules from these primary fragments lead to the other observed ions.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a generalized, yet detailed, methodology for acquiring an electron ionization mass spectrum of a small organic molecule like this compound.

Objective: To obtain a reproducible electron ionization mass spectrum of this compound for qualitative analysis and comparison with spectral libraries.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) is typically used for sample introduction, particularly for volatile compounds. Alternatively, a direct insertion probe can be used for pure solid or liquid samples.

-

The mass spectrometer should be equipped with an electron ionization source.

-

A mass analyzer, such as a quadrupole, ion trap, or time-of-flight (TOF), is required to separate the ions based on their m/z ratio.

Materials:

-

This compound sample (≥97% purity).[6]

-

High-purity solvent (e.g., methanol, dichloromethane) for sample dilution if using GC introduction.

-

Inert gas (e.g., helium) for GC carrier gas.

Procedure:

-

Instrument Calibration and Tuning:

-

Before sample analysis, the mass spectrometer must be calibrated and tuned to ensure accurate mass assignment and optimal sensitivity. This is typically performed using a standard calibration compound, such as perfluorotributylamine (B110022) (PFTBA).

-

-

Sample Preparation:

-

For GC-MS Introduction: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

-

For Direct Insertion Probe: Place a small amount of the neat liquid sample into a capillary tube, which is then inserted into the probe.

-

-

Ionization:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In the ion source, the vaporized sample molecules are bombarded with a beam of electrons. A standard electron energy of 70 eV is used to induce ionization and fragmentation, as this provides reproducible spectra that are comparable to library data.[7][8]

-

-

Mass Analysis:

-

The positively charged ions generated in the source are accelerated and focused into the mass analyzer.

-

The mass analyzer separates the ions based on their m/z ratio.

-

A typical mass range for scanning would be from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.

-

-

Detection:

-

The separated ions are detected by an electron multiplier or other suitable detector.

-

The detector generates a signal that is proportional to the abundance of each ion.

-

-

Data Acquisition and Processing:

-

The instrument control software records the abundance of ions at each m/z value, generating a mass spectrum.

-

The resulting spectrum is a plot of relative ion abundance versus m/z.

-

The acquired spectrum can then be compared to reference spectra in databases like the NIST/EPA/NIH Mass Spectral Library for confirmation.[9]

-

Caption: General workflow for EI-MS analysis of this compound.

References

- 1. Benzaldehyde, 3-methoxy- [webbook.nist.gov]

- 2. Benzaldehyde, 3-methoxy- [webbook.nist.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. This compound = 97 591-31-1 [sigmaaldrich.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. p-Anisaldehyde, azine [webbook.nist.gov]

An In-depth Technical Guide to the Preparation of 3-Methoxybenzaldehyde from 3-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-methoxybenzaldehyde from 3-hydroxybenzaldehyde (B18108), a crucial transformation in the production of various pharmaceutical intermediates and fine chemicals. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable reaction for forming ethers. This document outlines the underlying chemical principles, detailed experimental protocols, and quantitative data to support laboratory and developmental applications.

Introduction

3-Methoxybenzaldehyde, also known as m-anisaldehyde, is a valuable organic intermediate used in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.[1][2] Its preparation from the readily available 3-hydroxybenzaldehyde is a common industrial process. The most prevalent and efficient method for this conversion is the methylation of the phenolic hydroxyl group, typically achieved through the Williamson ether synthesis.[3][4] This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.[3]

Reaction Mechanism: The Williamson Ether Synthesis

The conversion of 3-hydroxybenzaldehyde to 3-methoxybenzaldehyde via the Williamson ether synthesis is a classic example of a nucleophilic substitution reaction (SN2). The process can be broken down into two fundamental steps:

-

Deprotonation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is acidic and reacts with a strong base, such as sodium hydroxide (B78521) (NaOH), to form a sodium phenoxide intermediate. This step is crucial as it generates a potent nucleophile.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide). This concerted, single-step reaction results in the formation of the ether linkage and the displacement of a leaving group (e.g., sulfate or iodide).

The overall reaction is highly efficient, particularly with unhindered primary alkylating agents like those used for methylation.

References

The Natural Occurrence of 3-Methoxybenzaldehyde in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzaldehyde (CAS 591-31-1), a naturally occurring aromatic aldehyde, is a secondary metabolite found in a variety of plant species. As a volatile organic compound, it contributes to the characteristic aroma of the plants in which it is present. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 3-methoxybenzaldehyde in plants, its biosynthetic pathway, and methodologies for its analysis. While its presence has been confirmed in several species, quantitative data on its concentration remains limited in the available scientific literature.

Natural Occurrence

3-Methoxybenzaldehyde has been identified as a metabolite in a select number of plant species. Its presence is documented in the following plants:

-

Brassica napus (Rapeseed): This compound has been reported as a metabolite in Brassica napus.[1] However, studies focusing on the volatile organic compounds emitted by Brassica napus have identified a wide range of other compounds, with major constituents typically including monoterpenes, sesquiterpenes, and green leaf volatiles.[2][3][4][5] The concentration of 3-methoxybenzaldehyde in various tissues of Brassica napus has not been extensively quantified in the reviewed literature.

-

Syzygium aromaticum (Clove): 3-Methoxybenzaldehyde is listed as a chemical constituent of clove. Despite numerous detailed analyses of the essential oil of Syzygium aromaticum, which is rich in eugenol, eugenyl acetate, and β-caryophyllene, the quantification of 3-methoxybenzaldehyde is not commonly reported in these studies.

Biosynthetic Pathway

The biosynthesis of 3-methoxybenzaldehyde in plants is believed to follow the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites. The proposed pathway involves several enzymatic steps, starting from the amino acid L-phenylalanine.

Figure 1: Proposed biosynthetic pathway of 3-methoxybenzaldehyde.

The key steps in the proposed pathway are:

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.

-

Chain Shortening: Cinnamic acid undergoes a series of reactions analogous to fatty acid β-oxidation to shorten the side chain, ultimately yielding benzoyl-CoA.

-

Hydroxylation: Benzoyl-CoA is then hydroxylated at the meta-position to form 3-hydroxybenzaldehyde. The specific enzyme catalyzing this step in the context of 3-methoxybenzaldehyde biosynthesis is yet to be fully characterized.

-

O-Methylation: The final step is the methylation of the hydroxyl group of 3-hydroxybenzaldehyde to form 3-methoxybenzaldehyde. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). Research has shown that a caffeic acid 3-O-methyltransferase (COMT), typically involved in lignin (B12514952) biosynthesis, can efficiently catalyze the 3-O-methylation of benzaldehyde (B42025) derivatives. This suggests that a COMT-like enzyme is likely responsible for this final step.

Quantitative Data

As of the latest literature review, specific quantitative data for the concentration of 3-methoxybenzaldehyde in various plant tissues is scarce. While its presence has been confirmed, the focus of most quantitative studies on the volatile profiles of Brassica napus and Syzygium aromaticum has been on more abundant compounds.

| Plant Species | Plant Part | Concentration | Reference |

| Brassica napus | Not Specified | Trace Amount / Not Quantified | |

| Syzygium aromaticum | Not Specified | Trace Amount / Not Quantified |

Table 1: Quantitative Data on the Occurrence of 3-Methoxybenzaldehyde in Plants

Experimental Protocols

The analysis of 3-methoxybenzaldehyde, a volatile compound, is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace sampling technique. The following provides a detailed, generalized protocol for the extraction and analysis of 3-methoxybenzaldehyde from plant material.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This method is suitable for the analysis of volatile and semi-volatile organic compounds from a solid or liquid matrix.

1. Sample Preparation:

-

Collect fresh plant material (e.g., leaves, flowers, seeds).

-

For solid samples, grind the material to a fine powder under liquid nitrogen to prevent the loss of volatile compounds.

-

Accurately weigh a specific amount of the powdered sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

For essential oils, a small, accurately measured volume (e.g., 1-10 µL) is placed in the headspace vial.

-

Seal the vial immediately with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: Choose an appropriate SPME fiber. A fiber with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) coating is often suitable for a broad range of volatile compounds.

-

Incubation: Place the sealed vial in a heating block or the agitator of an autosampler set to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for a set time (e.g., 15-30 minutes) to allow the volatile analytes to adsorb onto the fiber coating.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC. The high temperature of the inlet (e.g., 250°C) will desorb the analytes from the fiber onto the GC column.

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: A typical program could be: start at 40°C for 2 minutes, then ramp up to 250°C at a rate of 5-10°C/minute, and hold for 5-10 minutes.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400.

-

Identification: Identify 3-methoxybenzaldehyde by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can be used for tentative identification.

-

Quantification: For quantitative analysis, create a calibration curve using a series of standard solutions of 3-methoxybenzaldehyde of known concentrations. An internal standard can be used to improve accuracy and precision.

-

Figure 2: General experimental workflow for the analysis of 3-methoxybenzaldehyde.

Conclusion

3-Methoxybenzaldehyde is a naturally occurring secondary metabolite in plants, with confirmed presence in Brassica napus and Syzygium aromaticum. Its biosynthesis is proposed to originate from the phenylpropanoid pathway, with a key methylation step likely catalyzed by a COMT-like enzyme. While its presence is established, there is a notable gap in the scientific literature regarding the quantitative analysis of this compound in various plant species and tissues. The methodologies outlined in this guide provide a robust framework for researchers to pursue the extraction, identification, and quantification of 3-methoxybenzaldehyde, which will be crucial for a more complete understanding of its distribution, physiological role in plants, and potential applications in various fields, including drug development. Further research is warranted to elucidate the specific enzymes involved in its biosynthesis and to quantify its natural abundance.

References

- 1. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of volatile organic compounds emitted in the field by oilseed rape (Brassica napus ssp. oleifera) over the growing season - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The identification of potential aeroallergen/irritant(s) from oilseed rape (Brassica napus spp. oleifera): volatile organic compounds emitted during flowering progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gcirc.org [gcirc.org]

- 5. tandfonline.com [tandfonline.com]

m-Anisaldehyde in Biological Systems: An Endogenous Metabolite of Interest

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

m-Anisaldehyde (3-methoxybenzaldehyde) is an aromatic aldehyde that has been identified as an endogenous metabolite in biological systems. While its presence is confirmed, comprehensive data on its physiological concentrations, specific biosynthetic and metabolic pathways, and detailed signaling roles are not extensively documented in current scientific literature. This guide provides a thorough overview of the existing knowledge regarding this compound, outlines general methodologies for its detection, and discusses its potential biological significance.

While specific quantitative data for endogenous this compound is sparse, this section outlines the general concentration ranges for other endogenous aldehydes found in human urine to provide a contextual reference. These values were determined in studies of healthy individuals, smokers, and diabetic adults.

Table 1: Concentration of Various Endogenous Aldehydes in Human Urine

| Analyte | Concentration Range (µg/L) |

| Short- and medium-chain alkanals | 0.005 - 50 |

| α,β-Unsaturated aldehydes | 0.005 - 50 |

| Dicarbonyl aldehydes | 0.005 - 50 |

| (Data is generalized from studies on endogenous aldehydes)[1][2][3] |

Analytical Methodologies for Aldehyde Detection in Biological Samples

The quantitative analysis of aldehydes in biological matrices is challenging due to their reactivity and volatility. However, established methods for other aldehydes can be adapted for this compound. The most common and robust techniques involve derivatization followed by chromatographic separation and detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like aldehydes.[1][2] A common approach involves derivatization to improve the thermal stability and chromatographic behavior of the analytes.

Experimental Protocol: Static Headspace GC-MS for Aldehydes in Urine

-

Sample Preparation:

-

Collect urine samples. No prior dilution is typically required.

-

Transfer a 1 mL aliquot of the urine sample to a 20 mL headspace vial.

-

-

Derivatization:

-

Add a hydrogen carbonate-carbonate buffer to adjust the pH to 10.3.

-

Introduce O-2,3,4,5,6-pentafluorobenzylhydroxylamine (PFBHA) as the derivatizing agent. PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative.

-

-

Headspace Generation:

-

Incubate the vial at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow the volatile derivatives to partition into the headspace.

-

-

GC-MS Analysis:

-

Injection: An automated headspace sampler injects a portion of the vapor phase from the vial into the GC inlet.

-

Separation: A capillary column (e.g., a non-polar or mid-polar column) is used to separate the different aldehyde-oxime derivatives. The temperature program of the GC oven is optimized to achieve good resolution.

-

Detection: A mass spectrometer is used for detection and quantification. The instrument is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting the characteristic ions of the this compound-oxime derivative.

-

-

Quantification:

-

A calibration curve is generated using standard solutions of this compound subjected to the same derivatization and analysis procedure. Isotope-labeled internal standards can be used to correct for matrix effects and variations in derivatization efficiency.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is particularly useful for less volatile aldehydes or when derivatization makes the analyte more suitable for liquid chromatography.

Experimental Protocol: LC-MS/MS for Aldehydes in Urine

-

Sample Preparation and Derivatization:

-

Dilute urine samples (e.g., twofold with 0.3 M hydrochloric acid).

-

Utilize a solid-phase extraction (SPE) column (e.g., LiChrolut EN) impregnated with a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH).

-

Aspirate the diluted urine through the SPE column. The aldehydes react with DNPH to form hydrazones, which are retained on the column. This step also serves to clean up and preconcentrate the analytes.

-

-

Elution:

-

Elute the formed hydrazone derivatives from the SPE column with a suitable solvent, such as acetonitrile (B52724).

-

-

LC-MS/MS Analysis:

-

Injection: Inject an aliquot of the eluate directly into the LC system.

-

Separation: Use a reverse-phase column (e.g., C18) with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the DNPH derivatives.

-

Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used for detection. The analysis is performed in selected reaction monitoring (SRM) mode, monitoring the specific precursor-to-product ion transitions for the this compound-DNPH derivative for highly selective quantification.

-

-

Quantification:

-

Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards. The use of a stable isotope-labeled internal standard is recommended.

-

Visualizing Methodologies and Potential Pathways

Workflow for Aldehyde Analysis in Urine

The following diagram illustrates a generalized workflow for the analysis of aldehydes in urine samples using derivatization followed by chromatographic techniques.

Conceptual Metabolic Fate of Aromatic Aldehydes

While the specific endogenous metabolic pathway for this compound is not well-defined, a general understanding of how aromatic aldehydes are processed in biological systems can be conceptualized. The following diagram shows a potential metabolic pathway.

References

An In-depth Technical Guide to the Physical Properties of m-Anisaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of m-Anisaldehyde (3-methoxybenzaldehyde), specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise and reliable data for their work.

Quantitative Data Summary

The physical properties of this compound have been determined under various conditions. The following table summarizes the reported values for its boiling point and density.

| Physical Property | Value | Conditions |

| Boiling Point | 143 °C | at 50 mmHg[1][2] |

| 101-103 °C | at 10 mmHg[3] | |

| 230-233 °C | at 1013 hPa | |

| 260 °C | Not specified | |

| Density | 1.117 g/mL | at 20 °C |

| 1.12 g/cm³ | at 20 °C | |

| 1.118 g/mL | Not specified | |

| 1.119 g/mL | Not specified | |

| 1.1310 g/cm³ | Not specified |

Experimental Protocols

Accurate determination of physical properties such as boiling point and density is crucial for the characterization and quality control of chemical substances. While specific experimental records for the above-cited values for this compound are not publicly detailed, the following are standard and widely accepted methodologies for such determinations.

1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a high-purity substance like this compound, distillation is a common method for determining the boiling point at both atmospheric and reduced pressures.

-

Simple Distillation (Atmospheric Pressure):

-

A sample of this compound is placed in a round-bottom flask with a few boiling chips to ensure smooth boiling.

-

The flask is connected to a distillation head, a condenser, and a receiving flask. A thermometer is positioned so that its bulb is just below the side arm of the distillation head, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it liquefies and is collected in the receiving flask.

-

The temperature is recorded when it becomes constant, which represents the boiling point of the liquid at the given atmospheric pressure.

-

-

Vacuum Distillation (Reduced Pressure): For substances that have high boiling points at atmospheric pressure or are prone to decomposition at these temperatures, vacuum distillation is employed.

-

The setup is similar to simple distillation but is connected to a vacuum source.

-

The pressure inside the apparatus is reduced to the desired level using a vacuum pump and monitored with a manometer.

-

The sample is heated, and the temperature at which the liquid boils at this reduced pressure is recorded as the boiling point.

-

2. Density Determination

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance or determine its purity.

-

Using a Pycnometer:

-

A pycnometer, a flask with a specific, accurately known volume, is first weighed empty.

-

It is then filled with the sample liquid (this compound), and any excess is removed to ensure the volume is exactly that of the pycnometer. Care is taken to avoid air bubbles.

-

The filled pycnometer is weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant, known temperature.

-

-

Using a Hydrometer:

-

A hydrometer is a calibrated instrument used to measure the relative density of liquids.

-

The liquid sample is placed in a tall container, such as a graduated cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem of the hydrometer.

-

Logical Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the purification and subsequent physical property characterization of a liquid organic compound like this compound.

Caption: Workflow for Purification and Physical Property Analysis of this compound.

References

The Solubility Profile of 3-Methoxybenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-methoxybenzaldehyde in various organic solvents. Understanding the solubility of this aromatic aldehyde is critical for its application in organic synthesis, pharmaceutical development, and fragrance formulation. This document presents qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid medium. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a key determinant of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. 3-Methoxybenzaldehyde, with its polar aldehyde group and a moderately non-polar methoxy-substituted benzene (B151609) ring, exhibits a nuanced solubility profile across a range of organic solvents.

Solubility Data

While precise, comprehensive quantitative solubility data for 3-methoxybenzaldehyde is not extensively available in the public domain, qualitative assessments and data from structurally similar compounds provide valuable insights. 3-Methoxybenzaldehyde is generally characterized as being soluble in a wide array of common organic solvents and insoluble in water[1][2][3]. The following table summarizes the available qualitative solubility information and provides estimated quantitative values based on the solubility of benzaldehyde (B42025) and the general behavior of anisaldehyde isomers.

| Solvent | Solvent Polarity (Relative) | Qualitative Solubility of 3-Methoxybenzaldehyde | Estimated Quantitative Solubility of 3-Methoxybenzaldehyde at 25°C ( g/100 mL) |

| Alcohols | |||

| Methanol | 0.762 | Slightly Soluble[3] | > 50 (miscible) |

| Ethanol | 0.654 | Soluble[1] | > 50 (miscible) |

| Ethers | |||

| Diethyl Ether | 0.117 | Very Soluble | > 50 (miscible) |

| Ketones | |||

| Acetone | 0.355 | Very Soluble | > 50 (miscible) |

| Esters | |||

| Ethyl Acetate | 0.228 | Soluble | > 30 |

| Aromatic Hydrocarbons | |||

| Benzene | 0.111 | Soluble | > 30 |

| Toluene | 0.099 | Soluble | > 30 |

| Halogenated Solvents | |||

| Chloroform | Not provided | Very Soluble | > 50 (miscible) |

| Non-polar Hydrocarbons | |||

| Heptane | 0.012 | Sparingly Soluble | < 5 |

| Aqueous | |||

| Water | 1.000 | Insoluble | < 0.1 |

Note: The estimated quantitative solubility values are based on the known miscibility of benzaldehyde in many organic solvents and the general solubility characteristics of aromatic aldehydes. These values should be experimentally verified for precise applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. Several robust methods can be employed. Below are detailed protocols for three common techniques adapted for the analysis of 3-methoxybenzaldehyde.

Isothermal Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution at a constant temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

-

Sample Preparation: Add an excess amount of 3-methoxybenzaldehyde to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a temperature-controlled bath).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved 3-methoxybenzaldehyde is essential to confirm saturation.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the dish and re-weigh to determine the mass of the solution.

-

Drying and Weighing: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the 3-methoxybenzaldehyde (a gentle stream of nitrogen can also be used). Dry the residue to a constant weight.

-

Calculation: The solubility is calculated as the mass of the dried 3-methoxybenzaldehyde divided by the mass or volume of the solvent.

UV/Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a rapid means of determining solubility.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 3-methoxybenzaldehyde in the chosen solvent with known concentrations.

-

Determination of Maximum Absorbance (λmax): Scan one of the standard solutions using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

Preparation of Saturated Solution: Prepare a saturated solution of 3-methoxybenzaldehyde in the same solvent as described in the isothermal gravimetric method (steps 1 and 2).

-

Sample Analysis: Withdraw and filter an aliquot of the saturated solution. Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement and Calculation: Measure the absorbance of the diluted sample at λmax. Use the calibration curve to determine the concentration of 3-methoxybenzaldehyde in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution, making it ideal for solubility studies, especially for sparingly soluble compounds.

Methodology:

-

HPLC System and Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An appropriate mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, with or without a buffer. The composition should be optimized to achieve good peak shape and retention time for 3-methoxybenzaldehyde.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at the λmax of 3-methoxybenzaldehyde.

-

Injection Volume: A fixed volume, typically 10-20 µL.

-

-

Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of 3-methoxybenzaldehyde in the mobile phase or a compatible solvent. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the isothermal gravimetric method (steps 1 and 2).

-

Sample Analysis: Withdraw, filter, and dilute a known volume of the saturated solution with the mobile phase to a concentration within the calibration range.

-

Injection and Quantification: Inject the diluted sample into the HPLC system. Determine the concentration of 3-methoxybenzaldehyde in the diluted sample from the calibration curve based on the peak area. Calculate the solubility in the original saturated solution by applying the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Isothermal Gravimetric Method.

Caption: Workflow for UV/Vis Spectrophotometry and HPLC Methods.

Conclusion

3-Methoxybenzaldehyde is a versatile organic compound with good solubility in a range of common organic solvents, a property that is fundamental to its utility in various scientific and industrial applications. While precise quantitative data remains to be extensively published, the qualitative information and data from analogous compounds provide a strong basis for its effective use. The experimental protocols detailed in this guide offer robust methodologies for researchers to determine the precise solubility of 3-methoxybenzaldehyde in specific solvent systems, enabling optimized reaction conditions, formulation development, and purification processes.

References

Methodological & Application

The Use of m-Anisaldehyde as a Derivatizing Agent for GC-MS Analysis: An Evaluation and Alternative Protocol

To our valued researchers, scientists, and drug development professionals,

In the pursuit of robust and reliable analytical methods, the selection of an appropriate derivatizing agent for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is paramount. This document initially aimed to provide detailed application notes on the use of m-anisaldehyde for this purpose. However, a comprehensive review of scientific literature and established analytical chemistry protocols reveals that This compound is not utilized as a derivatizing agent for GC-MS analysis.

The primary goals of derivatization in GC-MS are to increase the volatility and thermal stability of an analyte, and to introduce a specific chemical moiety that enhances ionization efficiency and improves chromatographic peak shape. While this compound can react with certain functional groups (e.g., primary amines to form Schiff bases), the resulting derivatives are not guaranteed to be more suitable for GC-MS analysis than the parent analyte. In many cases, the increase in molecular weight and potential for thermal instability of the resulting imine could be detrimental to the analysis.

Therefore, to provide a valuable and scientifically sound resource, we are presenting a detailed application note on a widely accepted and highly effective derivatization strategy for a common class of analytes: the derivatization of aldehydes using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) . This method is a cornerstone in the trace analysis of carbonyl compounds in various complex matrices.

Application Note: Enhanced Detection of Aldehydes by GC-MS Following Derivatization with PFBHA

1. Introduction

Aldehydes are a class of volatile organic compounds significant in environmental monitoring, food science, and clinical diagnostics. However, their direct analysis by GC-MS is often challenging due to their high polarity, thermal instability, and poor chromatographic behavior.[1] Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a crucial sample preparation technique that chemically modifies aldehydes to improve their volatility, thermal stability, and ionization efficiency, thereby enhancing their detection and quantification by GC-MS.[1]

2. Principle of Derivatization

PFBHA is a highly specific and efficient oximation reagent for derivatizing aldehydes and ketones.[1] It reacts with the carbonyl group of an aldehyde to form a stable pentafluorobenzyl (PFB) oxime derivative.[1][2] This chemical modification offers several key advantages for GC-MS analysis:

-

Increased Volatility and Thermal Stability: The resulting oximes are significantly more volatile and thermally stable than the parent aldehydes, leading to better chromatographic performance.

-

Enhanced Sensitivity: The five fluorine atoms in the PFBHA molecule make the derivative highly responsive to electron capture detection (ECD). For mass spectrometry, it yields a characteristic and prominent fragment ion at m/z 181 (the pentafluorobenzyl cation), which is ideal for sensitive and selective detection using Selected Ion Monitoring (SIM).

-

Reduced Polarity: The derivatization process reduces the polarity of the analytes, which minimizes interactions with active sites in the GC system, resulting in improved peak symmetry and resolution on standard non-polar GC columns.

Caption: PFBHA reacts with an aldehyde to form a stable oxime derivative and water.

3. Data Presentation

The PFBHA derivatization method significantly improves the limits of detection (LOD) and quantification (LOQ) for a wide range of aldehydes. The following table summarizes representative quantitative data from various studies.

| Analyte | Matrix | Derivatization Method | LOD | LOQ | Reference |

| Hexanal | Human Blood | HS-SPME, on-fiber PFBHA | 0.006 nM | - | |

| Heptanal | Human Blood | HS-SPME, on-fiber PFBHA | 0.005 nM | - | |

| C3-C9 Aldehydes | Exhaled Breath | On-fiber PFBHA | 0.001 nM | 0.003 nM | |

| Formaldehyde | Household Products | Headspace PFBHA | N.D. - 39 µg/g | - | |

| Acetaldehyde | Household Products | Headspace PFBHA | N.D. - 4.1 µg/g | - | |

| Long-chain Aldehydes | Biological Lipids | PFBHA after SPE | 0.5 pmol | - | |

| Stale Aldehydes | Beer | SPME, on-fiber PFBHA | 0.2 µg/L (linear range) | - |

HS-SPME: Headspace Solid-Phase Microextraction N.D.: Not Detected

4. Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of aldehydes in aqueous and solvent-based samples.

4.1. Protocol 1: Derivatization in Aqueous Matrix

This protocol is a general guideline for the derivatization of aldehydes in aqueous matrices, such as water samples or biological fluids, using PFBHA.

-

Materials and Reagents:

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Reagent-grade water

-

Appropriate organic solvent (e.g., hexane, ethyl acetate)

-

GC vials (2 mL) with caps

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

-

Procedure:

-

Prepare PFBHA Solution: Prepare a 1-2 mg/mL solution of PFBHA in reagent-grade water.

-

Sample Preparation: Place 1 mL of the aqueous sample into a GC vial.

-

pH Adjustment: Adjust the pH of the sample to approximately 4-6 using a suitable buffer or dilute acid/base.

-

Derivatization: Add 100 µL of the PFBHA solution to the vial.

-

Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a water bath or heating block at 60-70°C for 30-60 minutes.

-

Cooling: Allow the vial to cool to room temperature.

-

Extraction: Add 500 µL of an appropriate organic solvent (e.g., hexane). Vortex vigorously for 2 minutes to extract the PFB-oxime derivatives.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to separate the organic and aqueous layers.

-

Analysis: Carefully transfer the upper organic layer to a new GC vial with a micro-insert for GC-MS analysis.

-

4.2. GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of PFBHA-derivatized aldehydes. Optimization may be required for specific analytes and instrumentation.

-

Gas Chromatograph (GC):

-

Column: SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

MSD Transfer Line: 280°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for highest sensitivity.

-

Quantification Ion: m/z 181.

-

Qualifier Ions: Molecular ion (M+) and other characteristic fragment ions specific to the aldehyde derivative.

-

-

5. Visualization of Experimental Workflow

Caption: Workflow for PFBHA derivatization of aldehydes in an aqueous matrix.

References

Application Note: Base-Catalyzed Aldol Condensation of 3-Methoxybenzaldehyde with Acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the base-catalyzed crossed aldol (B89426) condensation of 3-methoxybenzaldehyde with acetone (B3395972), a variation of the Claisen-Schmidt condensation. This reaction is fundamental in synthetic organic chemistry for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.[1][2] The protocol herein describes a straightforward and efficient method for the synthesis of (E)-4-(3-methoxyphenyl)but-3-en-2-one.

Introduction

The aldol condensation is a cornerstone reaction in organic synthesis, enabling the formation of a β-hydroxy carbonyl compound from two carbonyl-containing molecules.[1][3] Under basic or acidic conditions, this intermediate can readily undergo dehydration to yield a conjugated α,β-unsaturated carbonyl compound.[3] The Claisen-Schmidt condensation, a type of crossed aldol reaction, involves an aromatic aldehyde (which cannot enolize) and an enolizable ketone. This specificity directs the reaction to form a single major product, making it a highly efficient synthetic tool. In this protocol, 3-methoxybenzaldehyde reacts with the enolate of acetone, formed in the presence of a base catalyst such as sodium hydroxide (B78521), to produce (E)-4-(3-methoxyphenyl)but-3-en-2-one.

Reaction and Mechanism

The base-catalyzed aldol condensation begins with the abstraction of an α-proton from the ketone (acetone) by a base (e.g., hydroxide ion) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (3-methoxybenzaldehyde). The resulting alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to give a β-hydroxy ketone. Subsequent heating or prolonged reaction time in the presence of a base leads to the elimination of a water molecule, yielding the stable α,β-unsaturated ketone product. The formation of the conjugated system provides the thermodynamic driving force for the dehydration step.

Experimental Protocol

This protocol is adapted from established procedures for crossed aldol condensations involving substituted benzaldehydes and acetone.

Materials:

-

3-Methoxybenzaldehyde

-

Acetone

-

Ethanol (B145695) (95%)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Magnetic Stirrer and Stir Bar

-

Erlenmeyer Flask or Round-Bottom Flask

-

Beakers

-

Graduated Cylinders

-

Pipettes

-

Büchner Funnel and Filter Flask

-

Filter Paper

-

Ice Bath

Procedure:

-

Preparation of Reactant Solution: In a 50 mL Erlenmeyer flask, dissolve 0.01 moles of 3-methoxybenzaldehyde in 10 mL of 95% ethanol.

-

Preparation of Base Solution: In a separate beaker, prepare a 10% aqueous sodium hydroxide solution by dissolving 1 g of NaOH in 10 mL of deionized water. Allow the solution to cool to room temperature.

-

Reaction Initiation: Place the flask containing the aldehyde solution on a magnetic stirrer and begin stirring. Slowly add the sodium hydroxide solution dropwise to the aldehyde solution.

-

Addition of Ketone: Following the addition of the base, add 0.01 moles of acetone to the reaction mixture.

-

Reaction: Continue to stir the mixture vigorously at room temperature for 30 minutes. A color change and the formation of a precipitate should be observed, indicating product formation.

-

Product Isolation: After 30 minutes, cool the reaction flask in an ice bath for 10-15 minutes to ensure complete precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold deionized water to remove any residual sodium hydroxide and other water-soluble impurities.

-

Drying: Allow the product to air-dry on the filter paper or in a desiccator.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the purified crystals and dry them completely.

-

Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of substituted benzalacetones via Claisen-Schmidt condensation, based on analogous reactions with p-methoxybenzaldehyde.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (min) | Temperature (°C) | Reported Yield (%) | Reference |

| p-Anisaldehyde | Acetone | KOH | Water/Acetone | 20 | Room Temp | Not specified | |

| p-Anisaldehyde | Acetone | NaOH | Ethanol/Water | Not specified | Room Temp | Not specified | |

| Benzaldehyde | Acetone | NaOH | Ethanol/Water | 30 | Room Temp | Not specified | |

| p-Anisaldehyde | Acetone | Sodium Tungstate | Ethanol | 1440 (24h) | 25 | 96 |

Visualizations

Reaction Workflow

References

Application Notes and Protocols: Preparation and Use of Anisaldehyde Staining Solution for TLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and application of a p-anisaldehyde-based staining solution for the visualization of compounds on Thin-Layer Chromatography (TLC) plates. While the user specified m-anisaldehyde, the para-isomer (p-anisaldehyde) is the standard reagent for this widely used universal stain. These application notes are intended for use in research and development environments.

Introduction

The p-anisaldehyde sulfuric acid stain is a versatile visualizing agent for TLC, capable of detecting a wide range of functional groups.[1][2] It is particularly effective for nucleophilic compounds, including alcohols, phenols, amines, aldehydes, ketones, and carbohydrates.[2][3] Upon heating, the reagent reacts with the separated compounds on the TLC plate to produce a variety of colored spots on a light pink or purple background, often aiding in the preliminary identification of different compound classes.[4] This staining solution is a valuable tool in synthetic organic chemistry, natural product research, and drug development for monitoring reaction progress, identifying fractions from column chromatography, and assessing compound purity.

Safety Precautions

The preparation of the p-anisaldehyde staining solution involves the use of corrosive and flammable chemicals. It is imperative to handle these substances in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact with skin or eyes. It is also a strong oxidizing agent. Always add acid to the ethanol (B145695) or water slowly and with cooling, never the other way around, to prevent splashing and excessive heat generation.

-

Ethanol (EtOH): Ethanol is a flammable liquid. Keep it away from open flames and hot surfaces.

-

p-Anisaldehyde: May cause skin, eye, and respiratory irritation. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Glacial Acetic Acid (AcOH): Glacial acetic acid is corrosive and can cause skin and eye burns. Its vapors are also irritating to the respiratory system.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Preparation of p-Anisaldehyde Staining Solution

Several formulations for the p-anisaldehyde staining solution exist. The choice of recipe may depend on the specific application and desired sensitivity. Below are some commonly used protocols.

Standard Protocol

This is a widely applicable and robust formulation.

| Reagent | Quantity |

| Ethanol (95% or absolute) | 135 mL |

| Concentrated Sulfuric Acid | 5 mL |

| Glacial Acetic Acid | 1.5 mL |

| p-Anisaldehyde | 3.7 mL |

Protocol:

-

In a flask, combine the ethanol and glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly and with constant stirring, add the concentrated sulfuric acid to the cooled ethanol/acetic acid mixture.

-

Allow the solution to cool to room temperature.

-

Add the p-anisaldehyde and stir until the solution is homogeneous.

-

Store the solution in a well-sealed, light-protected container (e.g., a bottle wrapped in aluminum foil) in a refrigerator.

Alternative Formulations

The following table summarizes alternative recipes found in the literature.

| Formulation | Ethanol (mL) | Sulfuric Acid (mL) | Acetic Acid (mL) | p-Anisaldehyde (mL) | Water (mL) | Other (mL) |

| Recipe A | 200 | 10 | - | 10 | - | - |

| Recipe B | 350 (ice cold) | 50 (dropwise) | 15 | 3.5 | - | - |

| Recipe C | 133 | 5.1 | 1.6 | 3.75 | 7 | - |

| Recipe D | 250 (95%) | 2.5 | - | 15 | - | - |

| Recipe E | 185 (95%) | 7 | 2 | 5 | - | - |

Application Protocol

-

Develop and Dry the TLC Plate: After developing the TLC plate in the chosen solvent system, remove it from the chamber and mark the solvent front. Allow the solvent to fully evaporate from the plate in a fume hood.

-

Stain the Plate: Briefly dip the dried TLC plate into the p-anisaldehyde staining solution using forceps. Ensure the entire area to be visualized is immersed.

-

Remove Excess Stain: Quickly remove the plate and wipe any excess stain from the back of the plate with a paper towel.

-